1-Chloro-3-(5-propan-2-ylsulfanylpentoxy)benzene
Description
1-Chloro-3-(5-propan-2-ylsulfanylpentoxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom and a pentoxy group that is further substituted with a propan-2-ylsulfanyl group
Properties
IUPAC Name |
1-chloro-3-(5-propan-2-ylsulfanylpentoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClOS/c1-12(2)17-10-5-3-4-9-16-14-8-6-7-13(15)11-14/h6-8,11-12H,3-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTWBLJRWYFUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCOC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(5-propan-2-ylsulfanylpentoxy)benzene typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The specific conditions and reagents used can vary, but the general approach involves the formation of a carbocation intermediate that reacts with the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation reactions, optimized for yield and purity. The process would include careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(5-propan-2-ylsulfanylpentoxy)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia can be used for nucleophilic aromatic substitution.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used to oxidize the sulfanyl group.
Coupling: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as amines or alkoxides.
Oxidation: Sulfoxides or sulfones.
Coupling: Biaryl compounds.
Scientific Research Applications
1-Chloro-3-(5-propan-2-ylsulfanylpentoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(5-propan-2-ylsulfanylpentoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, but it generally involves binding to active sites or altering the conformation of target molecules, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-phenylpropane: Similar structure but lacks the sulfanyl and pentoxy groups.
1-Chloro-3-(2-methylpropoxy)benzene: Similar but with different alkoxy substitution.
Uniqueness
1-Chloro-3-(5-propan-2-ylsulfanylpentoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
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